
5-苯基烟酸
描述
5-Phenylnicotinic Acid, also known as 5-Phenyl-3-pyridinecarboxylic acid or 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID, is a chemical compound with the formula C12H9NO2 . It has a molecular weight of 199.21 .
Molecular Structure Analysis
The molecular structure of 5-Phenylnicotinic Acid consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a molar refractivity of 55.9±0.3 cm³ .Physical And Chemical Properties Analysis
5-Phenylnicotinic Acid has a melting point of 260°C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 420.1±33.0 °C at 760 mmHg . The compound also has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol .科学研究应用
卟啉化合物的合成和性质
- 王等人(2021年)的研究调查了含有异烟酸的卟啉化合物。这些化合物由于其显著的光谱特性(包括拉曼光谱、荧光和表面光电压测量(Wang, Li, & Wang, 2021)),展示了作为半导体材料的潜力。
吡喃吡唑的绿色合成方法
- Zolfigol等人(2013年)的研究利用异烟酸作为双重生物催化剂,在一种绿色、简单和高效的方法中制备了某些吡喃吡唑。这展示了异烟酸在合成复杂有机化合物方面的多功能性(Zolfigol et al., 2013)。
抑制癌细胞迁移和侵袭
- Krumpel等人(2015年)发现5-苯基烟酸(CD13)抑制了乳腺癌细胞的迁移和侵袭。这种化合物选择性地阻断了TRAP 5b亚型,表明其在癌症治疗中的潜力(Krumpel et al., 2015)。
肠道炎症性疾病中的抗炎作用
- Rousseaux等人(2005年)研究了5-氨基水杨酸(5-ASA),这是一种常用于治疗炎症性肠病的抗炎药物。研究突出了该药物通过过氧化物酶体增殖物激活受体-γ参与的作用机制(Rousseaux et al., 2005)。
神经和心脏效应
- Samvelian等人(1992年)的研究调查了异烟酸新衍生物的神经和心脏效应。该研究强调了这些化合物在这些特定领域中的较少为人知的效应(Samvelian et al., 1992)。
潜在的抗癌药物
- Cai、Drewe和Kasibhatla(2006年)讨论了利用化学遗传学发现凋亡诱导剂,包括N-苯基烟酰胺等化合物。这突显了苯基烟酸衍生物在癌症研究中的潜力(Cai, Drewe, & Kasibhatla, 2006)。
衍生物的心脏保护作用
- Danilenko(2017年)研究了从5-羟基烟酸衍生物中提取的心脏保护作用,展示了它们在减少舒张功能障碍和预防缺血/再灌注后心脏损伤中的潜力(Danilenko, 2017)。
结肠炎中的抗氧化性质
- Managlia等人(2013年)研究了5-氨基水杨酸(5-ASA)在结肠炎中的抗氧化性质,强调了其在抑制磷脂酰肌醇3-激酶信号通路中对前体细胞的作用(Managlia, Katzman, Brown, & Barrett, 2013)。
三有机锡化合物的合成
- Gao(2012年)的研究侧重于从杂环芳香羧酸中合成三有机锡化合物,包括5-氯-6-羟基烟酸。这项研究有助于理解烟酸衍生物在材料科学中的应用(Gao, 2012)。
DNA相互作用和抗结核活性
- Almeida等人(2021年)使用6-羟基烟酸等衍生物合成了新型杂配位铜(II)配合物。这些化合物对结核分枝杆菌表现出强大的活性,表明它们具有治疗潜力(Almeida et al., 2021)。
安全和危害
作用机制
Target of Action
The primary target of 5-Phenylnicotinic Acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 5-Phenylnicotinic Acid are not fully elucidated. Given its target, it is likely to impact the metabolic pathways involving aromatic amino acids. These pathways have downstream effects on protein synthesis and other cellular processes .
Result of Action
The molecular and cellular effects of 5-Phenylnicotinic Acid’s action are not fully known. Given its target, it may influence the metabolism of aromatic amino acids and thereby affect various cellular processes. More research is needed to fully understand these effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
属性
IUPAC Name |
5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXHYRIHRTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323545 | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylnicotinic Acid | |
CAS RN |
10177-12-5 | |
| Record name | 10177-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?
A1: The research paper focuses on 5-phenylnicotinic acid's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with 5-phenylnicotinic acid could offer a potential therapeutic strategy for specific subtypes of breast cancer.
Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?
A2: While the provided abstract [] highlights a connection between 5-phenylnicotinic acid's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

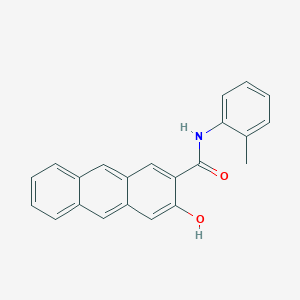

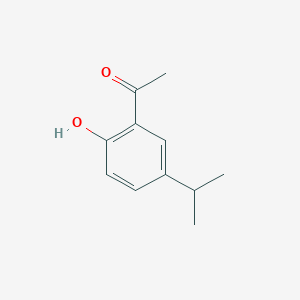


![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
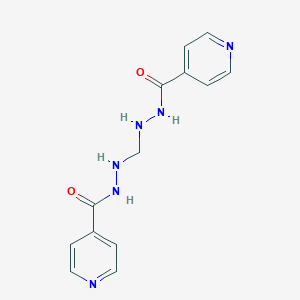

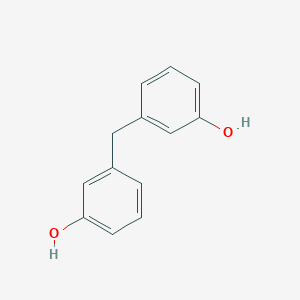
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
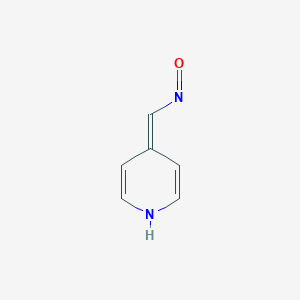
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

